molecular formula C17H21NO3 B2355782 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 2097919-64-5

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2355782
CAS No.: 2097919-64-5
M. Wt: 287.359
InChI Key: RWAGYEQZPYDPKD-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a complex organic compound with a bicyclic structure containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is to start with 4R-hydroxy-l-proline as a chiral starting material. The key steps include:

  • Formation of the 2-oxa-5-azabicyclo[2.2.1]heptane core.

  • Introduction of the phenyl group to form the 4-phenyltetrahydro-2H-pyran moiety.

  • Final functionalization to introduce the methanone group.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. The process also involves purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme-substrate interactions or as a probe to investigate biological pathways.

Medicine

Potential medical applications include the development of new pharmaceuticals. The compound's structure suggests it could interact with biological targets, making it a candidate for drug discovery.

Industry

In industry, this compound could be used in the production of advanced materials or as a chemical intermediate in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-5-azabicyclo[2.2.1]heptane: : A related compound without the phenyl group.

  • 4-Phenyltetrahydro-2H-pyran-4-ylmethanone: : A simpler compound without the bicyclic structure.

Uniqueness

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone is unique due to its combination of the bicyclic structure and the phenyl group, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl-(4-phenyloxan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c19-16(18-11-15-10-14(18)12-21-15)17(6-8-20-9-7-17)13-4-2-1-3-5-13/h1-5,14-15H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAGYEQZPYDPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CC4CC3CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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